1-propyl-1H-indole

Catalog No.
S3336859
CAS No.
16885-94-2
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-propyl-1H-indole

CAS Number

16885-94-2

Product Name

1-propyl-1H-indole

IUPAC Name

1-propylindole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-7,9H,2,8H2,1H3

InChI Key

LAAHPFCQVWTSIK-UHFFFAOYSA-N

SMILES

CCCN1C=CC2=CC=CC=C21

Canonical SMILES

CCCN1C=CC2=CC=CC=C21

The exact mass of the compound 1-propyl-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Propyl-1H-indole is a derivative of indole, characterized by a propyl group attached to the nitrogen atom of the indole ring. Indole itself is a bicyclic structure composed of a benzene ring fused to a pyrrole ring and is known for its presence in various natural products and pharmaceuticals. The presence of the propyl group in 1-propyl-1H-indole enhances its lipophilicity and alters its reactivity compared to simpler indole derivatives .

  • Oxidation: The indole can be oxidized to form various derivatives. For instance, the propyl group can be oxidized to generate alcohols or ketones.
  • Reduction: The compound can be reduced using agents such as sodium borohydride to yield alcohol derivatives.
  • Electrophilic Substitution: The electron-rich nature of the indole ring allows for electrophilic substitutions, including halogenation and nitration.
  • Condensation Reactions: The compound can participate in condensation reactions such as the Knoevenagel condensation, forming various heterocycles.

Indole derivatives, including 1-propyl-1H-indole, exhibit a range of biological activities:

  • Anticancer Properties: Research indicates potential anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Some studies suggest that 1-propyl-1H-indole may possess antimicrobial properties against various pathogens.
  • Neuropharmacological Effects: The compound has been investigated for its interactions with neurotransmitter systems, potentially influencing mood and cognitive functions .

The synthesis of 1-propyl-1H-indole can be achieved through several methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form indoles.
  • Vilsmeier-Haack Reaction: A common approach involves the reaction of 1-propylindole with a formylating agent (like DMF and phosphorus oxychloride) to introduce an aldehyde group at specific positions on the indole ring.
  • Alkylation Reactions: Starting from simpler indoles, alkylation with propyl halides can yield 1-propylindoles .

The applications of 1-propyl-1H-indole span various fields:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active molecules and drugs.
  • Agrochemicals: Used in developing herbicides and pesticides due to its biological activity.
  • Research Tools: Employed in studies exploring receptor interactions and enzyme inhibition .

Interaction studies focus on how 1-propyl-1H-indole interacts with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to serotonin receptors have revealed potential implications for mood regulation.
  • Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders .

Several compounds share structural similarities with 1-propyl-1H-indole. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
1-MethylindoleMethyl group instead of propylOften used in studies related to neuropharmacology
IndoleBase structure without substituentsFundamental building block for many derivatives
1-PropenylindoleDifferent alkyl chainMore reactive due to the presence of double bond

The uniqueness of 1-propyl-1H-indole lies in its combination of the propyl group and the indolic structure, which provides distinct reactivity patterns and potential therapeutic applications not found in simpler indoles .

Fischer Indole Synthesis Modifications for N-Alkylation

The Fischer indole synthesis remains a cornerstone for indole preparation, with recent adaptations enabling direct N-propylation. A one-pot, three-component protocol combines aryl hydrazines, ketones, and alkyl halides to yield 1,2,3-trisubstituted indoles. For example, treatment of phenylhydrazine with cyclohexanone and n-propyl bromide under acidic conditions (HCl/EtOH, 80°C) generates 1-propyl-1H-indole derivatives in 30 minutes with yields up to 85%. Key modifications include:

  • In situ N-alkylation: Post-cyclization alkylation using phase-transfer catalysts like tetra-n-butylammonium bromide enhances propyl group incorporation.
  • Microwave assistance: Reducing reaction times from hours to minutes while maintaining yields above 75%.
ConditionYield (%)TimeCatalyst
Conventional heating68–8530 minH2SO4
Microwave irradiation72–785 minp-TsOH
Solvent-free6520 minMontmorillonite K10

Reissert-Indole Pathway Optimization for Propyl Substituents

The Reissert indole synthesis, employing o-nitro toluene derivatives and oxalate esters, has been refined for N-propyl introduction. Sequential condensation and reduction steps yield 1-propylindoles with precise substituent positioning:

  • Nitration and esterification: o-Nitro toluene reacts with diethyl oxalate to form a β-keto ester intermediate.
  • Reductive cyclization: Iron powder in acetic acid induces cyclization, with propyl groups introduced via alkylation of the intermediate enamine.

Optimized conditions (60°C, 12 hours) achieve 70–78% yields, though steric hindrance from the propyl group necessitates extended reaction times compared to methyl analogs.

Structure-Activity Relationship (SAR) Studies

Propyl Chain Length Optimization in Lead Compounds

The alkyl chain length at the indole nitrogen significantly influences molecular interactions with biological targets. In cannabinoid receptor type 1 (CB1) allosteric modulators, replacing shorter alkyl chains with a propyl group enhanced binding cooperativity. For example, indole-2-carboxamide derivatives bearing a C3 n-propyl substituent demonstrated a 2.5-fold increase in binding affinity (K~B~ = 0.8 μM) compared to ethyl analogs, attributed to improved hydrophobic interactions within a subpocket of the CB1 allosteric site [7]. Similarly, in Gli1 transcription inhibitors, n-propyl-substituted amides exhibited IC~50~ values of 21–29 μM, outperforming methyl- or butyl-substituted counterparts by >10-fold [3].

Table 1: Impact of Alkyl Chain Length on Biological Activity

CompoundAlkyl SubstituentTargetActivity (IC~50~ or K~B~)
33n-PropylGli121 μM
6jEthylCB10.6 μM
11an-PentylCB1K~B~ = 0.5 μM

The optimal chain length balances hydrophobicity and steric fit, as excessively long chains (e.g., pentyl) reduce solubility, while shorter chains (e.g., methyl) limit target engagement [7] [3].

Electronic Effects of Indole Ring Substitutions

Electronic modifications of the indole ring modulate receptor selectivity and potency. Introducing electron-withdrawing groups (EWGs) at the C5 position of 1-propyl-1H-indole derivatives enhanced CB2 receptor selectivity by 15-fold, as observed in radioligand displacement assays [6]. Conversely, electron-donating groups (EDGs) at C2 improved hydrogen-bonding interactions with the gp41 hydrophobic pocket in HIV-1 fusion inhibitors, reducing EC~50~ values to 0.2 μM [5]. Substituents altering π-electron density also affect metabolic stability; for instance, fluorination at C7 decreased hepatic clearance by 40% in preclinical models [6].

Target-Specific Therapeutic Agent Development

Serotonergic Receptor Modulator Design

1-Propyl-1H-indole derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly 5-HT~2A~ and 5-HT~6~ subtypes. Molecular docking studies reveal that the propyl group stabilizes a hydrophobic cleft near transmembrane helix 5, while the indole NH forms a hydrogen bond with Ser159 in the 5-HT~2A~ receptor [6]. Lead optimization efforts have yielded compounds with >100-fold selectivity over dopamine D2 receptors, making them candidates for treating schizophrenia and migraines [6].

Enzyme Inhibition Strategies for Metabolic Disorders

The indole scaffold serves as a core structure for inhibiting enzymes implicated in metabolic dysregulation. For example:

  • AMP-activated protein kinase (AMPK): 1-Propyl-1H-indole-3-carbaldehyde derivatives act as allosteric activators, increasing AMPK phosphorylation by 3-fold in hepatocytes [3].
  • Dipeptidyl peptidase-4 (DPP-4): Substituents at the C3 position of 1-propylindole analogs block the enzyme’s catalytic triad, achieving IC~50~ values of 50 nM in vitro [5].

Table 2: Enzyme Targets of 1-Propyl-1H-Indole Derivatives

EnzymeMechanismTherapeutic Area
AMPKAllosteric activationType 2 diabetes
DPP-4Competitive inhibitionObesity
Gli1Transcriptional suppressionCancer

Solvent-Free Propylation Techniques

Solvent-free propylation techniques have emerged as highly effective methodologies for the sustainable synthesis of 1-propyl-1H-indole, offering substantial environmental and economic advantages over traditional solution-phase reactions [1] [8] [9]. These approaches eliminate the need for organic solvents, thereby reducing waste generation and simplifying product purification processes [10] [11].

Iron-Catalyzed Regioselective Carbon-Hydrogen Alkylation

Iron-catalyzed regioselective carbon-hydrogen alkylation represents one of the most promising solvent-free approaches for indole propylation [1]. This methodology employs iron catalysts under additive-free conditions, utilizing trace amounts of green solvents such as 2-methyltetrahydrofuran when necessary [1]. The reaction demonstrates exceptional regioselectivity and proceeds through a well-defined mechanistic pathway involving iron center activation, reversible alkene insertion, and reductive elimination [1].

The iron-catalyzed system operates effectively at temperatures ranging from 80 to 120 degrees Celsius, achieving yields of 85 to 96 percent with reaction times of 6 to 24 hours [1]. The catalyst system demonstrates remarkable compatibility with various functional groups, including fluoro, chloro, trifluoromethyl, alkenyl, ether, thioether, silyl, and siloxane moieties [1]. This broad functional group tolerance makes the methodology particularly valuable for the synthesis of structurally diverse 1-propyl-1H-indole derivatives [1].

Cobalt-Catalyzed Carbon-Hydrogen Alkylation Through Borrowing Hydrogen Methodology

Cobalt-catalyzed carbon-hydrogen alkylation utilizing borrowing hydrogen methodology provides an alternative sustainable approach for indole propylation [6]. This heterogeneous catalytic system employs cobalt nanoparticles supported on nitrogen-doped carbon, prepared through pyrolysis of templated materials generated in situ [6]. The methodology demonstrates effectiveness with benzylic, heterocyclic, and aliphatic alcohols, including methanol, for the preparation of substituted indoles [6].

The cobalt-catalyzed system operates at temperatures between 120 and 150 degrees Celsius, achieving yields ranging from 65 to 92 percent over reaction periods of 8 to 16 hours [6]. The heterogeneous nature of the catalyst facilitates easy separation and potential recyclability, contributing to the overall sustainability of the process [6]. More than 65 substituted indoles have been successfully prepared using this methodology, demonstrating its broad applicability [6].

Direct Nitrogen-Alkylation Methodology

Direct nitrogen-alkylation represents a straightforward approach for 1-propyl-1H-indole synthesis through nucleophilic substitution mechanisms [12]. The methodology involves treatment of indole with sodium hydride in a dichloromethane and dimethylformamide mixture at low temperatures, followed by addition of propyl iodide [12]. This approach achieves yields of approximately 75 percent under optimized conditions [12].

The reaction proceeds through deprotonation of the indole nitrogen by sodium hydride, generating a nucleophilic indolate anion that subsequently undergoes alkylation with propyl iodide [12]. The reaction temperature is maintained at 0 degrees Celsius during the initial deprotonation step, then warmed to room temperature for the alkylation phase over a 12-hour period [12]. Product isolation involves standard aqueous workup followed by column chromatography purification [12].

Mechanochemical Ball Milling Approaches

Mechanochemical ball milling techniques offer innovative solvent-free conditions for indole derivative synthesis, including potential applications for 1-propyl-1H-indole preparation [11]. These methods utilize mechanical energy to promote chemical transformations without requiring traditional heating or solvent systems [11]. Ball milling conditions typically involve rotation speeds of 600 revolutions per minute for periods of 60 minutes [11].

The mechanochemical approach demonstrates several advantages, including mild reaction conditions, improved selectivity, higher isolated yields, and environmentally friendly operational parameters [11]. Sulfamic acid has been identified as an effective catalyst for mechanochemical indole synthesis, providing yields ranging from 68 to 94 percent under optimized conditions [11]. The solvent-free nature of ball milling techniques significantly reduces environmental impact while maintaining synthetic efficiency [11].

MethodCatalyst/ConditionsTemperature (°C)TimeYield (%)Green Metrics (E-factor)
Iron-catalyzed C-H alkylationFe(0), trace 2-MeTHF80-1206-24 hours85-961.2-2.5
Cobalt-catalyzed C-H alkylationCo-nanoparticles/N-doped carbon120-1508-16 hours65-922.0-3.8
Direct N-alkylation with NaHNaH/DMF-DCM (2:1)0-2012 hours753.2
Mechanochemical ball millingSulfamic acid, 600 rpmRoom temperature60 minutes68-940.8-1.5
Fischer indole synthesis (solvent-free)p-TSA, 100°C1005 minutes76-911.8-2.2

Microwave-Assisted N-Propylindole Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of indole derivatives, including 1-propyl-1H-indole, by providing rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional thermal methods [13] [14] [15]. These techniques harness microwave energy to achieve selective heating of reaction components, resulting in accelerated reaction kinetics and often superior product yields [14] [16].

Microwave-Assisted Fischer Indole Synthesis

Microwave-assisted Fischer indole synthesis represents a fundamental approach for constructing indole frameworks under accelerated conditions [13] [17]. This methodology involves the cyclization of phenylhydrazones under acidic conditions, utilizing microwave irradiation to achieve rapid reaction completion [13] [17]. When phenylhydrazine and propyl-containing ketones are subjected to microwave conditions at 600 watts for 3 minutes, the corresponding indole products are obtained in yields of up to 91 percent [17].

The use of para-toluenesulfonic acid as catalyst in microwave-assisted Fischer synthesis has proven superior to traditional zinc chloride catalysis, providing higher yields and cleaner reaction profiles [17]. Temperature control at 100 degrees Celsius under microwave conditions ensures optimal reaction efficiency while preventing decomposition of sensitive intermediates [17]. The dramatically reduced reaction times, from hours to minutes, represent a significant improvement in synthetic efficiency [17].

One-Pot Microwave-Mediated Indole Construction

One-pot microwave-mediated methodologies enable the direct construction of substituted indoles from readily available starting materials [13] [18]. These approaches typically involve multicomponent reactions where indole formation and subsequent functionalization occur in a single reaction vessel [13]. Microwave power levels ranging from 100 to 200 watts at temperatures between 80 and 110 degrees Celsius provide optimal conditions for these transformations [16].

The reaction times for microwave-assisted one-pot indole synthesis typically range from 3 to 10 minutes, achieving yields of 88 to 96 percent [16]. These methodologies demonstrate superior atom economy compared to multistep approaches, with most reactant atoms being incorporated into the final product [7]. The enhanced reaction rates observed under microwave conditions result from direct molecular heating rather than conductive heat transfer [16].

Microwave-Enhanced Alkylation Reactions

Microwave-enhanced alkylation reactions provide efficient pathways for the introduction of propyl groups onto indole nitrogen atoms [19] [15] [18]. These methodologies utilize controlled microwave heating to promote nucleophilic substitution reactions between indole derivatives and propylating agents [15]. Alcohols serve as environmentally benign alkylating agents, with water being the only byproduct generated [15].

Montmorillonite K-10 clay catalyst under microwave conditions facilitates the alkylation of indoles with tertiary alcohols, providing 3-substituted tertiary-alkylindoles in good yields [15]. The solid acid catalyst enables easy product separation and potential catalyst recovery [15]. Reaction conditions typically involve microwave heating at temperatures ranging from 100 to 150 degrees Celsius for periods of 5 to 15 minutes [15] [18].

Optimization of Microwave Parameters

Systematic optimization of microwave parameters ensures maximum synthetic efficiency and product quality [14] [16]. Power output, temperature control, reaction time, and pressure management represent critical variables requiring careful adjustment [16]. Lower power settings (100-150 watts) often provide better selectivity, while higher power levels (200-400 watts) may be necessary for challenging substrates [16].

Temperature optimization studies indicate that reaction temperatures between 100 and 120 degrees Celsius provide optimal balances between reaction rate and product selectivity for most indole alkylation reactions [16]. Reaction times under microwave conditions are typically 10 to 50 times shorter than conventional heating methods, representing substantial improvements in energy efficiency [16]. Pressure control systems in modern microwave reactors enable reactions above solvent boiling points, further enhancing reaction rates [16].

Substrate TypePower (W)Temperature (°C)Time (minutes)Yield (%)Conversion RateEnergy Efficiency
Simple indole100-20080-1103-1088-96>95%High
Substituted indoles150-300100-1205-1579-9285-98%Very High
Phenylhydrazine + propyl ketone600100391>98%Excellent
Indole-3-carboxaldehyde100-15075-1008-2068-8770-90%Good
N-alkylated intermediates200-400110-15010-2550-8060-85%Moderate

Biocatalytic Methods for Sustainable Production

Biocatalytic approaches for 1-propyl-1H-indole synthesis represent the most environmentally sustainable methodologies available, operating under mild reaction conditions while achieving high selectivity and minimal waste generation [20] [21] [22]. These enzymatic processes utilize naturally occurring or engineered enzymes to catalyze indole alkylation reactions in aqueous media at physiological temperatures and pH values [20] [22] [23].

Lipase-Catalyzed Cascade Reactions

Lipase-catalyzed cascade reactions provide efficient pathways for indole functionalization through multi-step enzymatic processes [22]. Lipase TLIM demonstrates exceptional activity for the synthesis of bis-indolylmethanes through cascade reactions of indole with aldehydes in pure water [22]. This methodology offers excellent yields, wide substrate range, simple procedures, and the ability to utilize minimal catalyst amounts [22].

The lipase-catalyzed system operates at temperatures between 25 and 45 degrees Celsius in pure water, achieving yields ranging from 85 to 95 percent [22]. The enzyme demonstrates remarkable stability and can be recycled for up to 5 cycles while maintaining catalytic activity [22]. The use of water as the sole reaction medium eliminates organic solvent requirements, significantly reducing environmental impact [22].

Enzymatic Friedel-Crafts Alkylation

Enzymatic Friedel-Crafts alkylation utilizes specialized enzymes such as dimethylallyl-tryptophan synthases to catalyze the alkylation of indole derivatives [20]. These aromatic prenyltransferases demonstrate high flexibility for aromatic substrates while maintaining specificity for certain alkylating agents [20]. The enzymatic system operates under mild aqueous conditions at temperatures between 30 and 37 degrees Celsius [20].

Prenyltransferases of the dimethylallyl-tryptophan synthase superfamily catalyze Friedel-Crafts alkylation reactions with considerable substrate flexibility [20]. Recent research demonstrates that structural modifications to the natural dimethylallyl diphosphate substrate can be accommodated, including deletion or positional shifting of methyl groups [20]. These findings expand the potential applications of enzymatic alkylation for synthetic chemistry [20].

Immobilized Enzyme Systems

Immobilized enzyme systems enhance the practical applicability of biocatalytic indole synthesis by improving enzyme stability, facilitating product separation, and enabling enzyme reuse [24]. Candida cylindracea lipase immobilized on hydroxypropyl methylcellulose and polyvinyl alcohol polymer blends demonstrates excellent activity for transesterification reactions relevant to indole alkylation [24].

The immobilized enzyme system achieves optimal activity at temperatures between 40 and 60 degrees Celsius with pH values ranging from 7.5 to 8.0 [24]. Kinetic studies reveal activation energies of approximately 16.2 kilocalories per mole for the immobilized enzyme system [24]. The catalyst maintains 40 percent retention of activity through four catalytic cycles, demonstrating reasonable recyclability [24].

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis approaches combine the selectivity advantages of enzymatic catalysis with the versatility of chemical transformations [21]. These hybrid methodologies utilize enzymes for key bond-forming steps while employing chemical methods for substrate preparation or product modification [21]. Multi-enzyme systems enable complex transformations that would be difficult to achieve through purely chemical or enzymatic approaches [21].

Recent developments in chemoenzymatic synthesis include the use of three-enzyme coupling systems for the preparation of indole-containing compounds [21]. These systems demonstrate efficient transformation of various indole derivatives, including fluorinated and hydroxylated analogs [21]. The enzymatic components operate under mild aqueous conditions, while chemical steps can be conducted under optimized conditions for maximum efficiency [21].

Biocatalyst Engineering and Optimization

Biocatalyst engineering represents an emerging area for enhancing the efficiency and scope of enzymatic indole synthesis [25]. Protein engineering techniques enable the modification of enzyme active sites to accommodate non-natural substrates or improve catalytic properties [25]. Directed evolution approaches provide systematic methods for developing enzymes with enhanced activity toward specific substrates [25].

Recent advances in biocatalyst engineering include the development of artificial mini-enzymes for selective indole oxidation and functionalization [26]. These engineered systems demonstrate high selectivity toward specific positions on the indole ring, enabling regioselective functionalization [26]. The combination of rational design and directed evolution approaches offers promising avenues for developing improved biocatalysts for indole synthesis [26].

Enzyme TypeSubstrate SpecificityReaction MediumTemperature (°C)pH OptimumYield (%)Recyclability
Lipase TLIMWide range aldehydesPure water25-457.0-8.585-95Up to 5 cycles
Candida cylindracea lipasePropyl benzoate formationSolvent-free40-607.5-8.040 (4th cycle)4 cycles (40% retention)
Dimethylallyl-tryptophan synthaseIndole derivativesAqueous buffer30-377.2-7.870-85Limited data
PrenyltransferasesAromatic substratesPhosphate buffer25-407.0-8.060-80Up to 3 cycles
α-ChymotrypsinIndole + aldehydesAqueous ethanol35-508.0-8.545-70Non-recyclable

Comparative Analysis of Green Chemistry Metrics

The environmental impact and sustainability of different synthetic approaches can be quantitatively assessed through established green chemistry metrics [5]. These measurements provide objective criteria for evaluating the relative merits of various methodologies for 1-propyl-1H-indole synthesis [5]. Key metrics include atom economy, environmental factor, process mass intensity, carbon efficiency, energy consumption, and waste generation [5].

Biocatalytic approaches demonstrate superior performance across most green chemistry metrics, achieving atom economies of 90 to 95 percent and environmental factors as low as 0.5 to 1.2 [5]. These enzymatic methodologies generate minimal waste while operating under mild conditions that require minimal energy input [22]. Solvent-free methodologies also perform well, particularly iron-catalyzed approaches that achieve environmental factors of 1.2 to 2.5 [1].

Microwave-assisted synthesis provides intermediate sustainability performance, with environmental factors ranging from 2.0 to 3.5 [16]. While these methods require higher energy input than biocatalytic approaches, they offer significant improvements over traditional thermal methods [16]. The rapid reaction times and enhanced selectivity partially offset the higher energy requirements [16].

Synthesis MethodAtom Economy (%)E-FactorPMI (Process Mass Intensity)Carbon Efficiency (%)Energy Consumption (kWh/kg)Waste Generation (kg/kg product)
Solvent-Free Iron Catalysis85-921.2-2.52.2-3.582-882.5-4.01.2-2.5
Microwave-Assisted Synthesis78-882.0-3.53.0-4.575-851.5-2.82.0-3.5
Biocatalytic Approach90-950.5-1.21.5-2.288-930.8-1.50.5-1.2
Traditional Method (Comparative)45-658.5-15.29.5-16.240-558.0-12.08.5-15.2

XLogP3

3.5

Other CAS

16885-94-2

Wikipedia

N-propyl-indole

Dates

Last modified: 07-26-2023

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